molecular formula C19H17N3O4 B2525048 (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 300849-72-3

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2525048
CAS No.: 300849-72-3
M. Wt: 351.362
InChI Key: VPFGPICGSKBJHU-LGMDPLHJSA-N
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Description

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes an allylamino group, a nitrophenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Condensation: The final step involves the condensation of the intermediate compounds to form the desired this compound under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the allylamino group may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-nitrocinnamic acid: Shares the nitrophenyl group but lacks the allylamino and benzamide moieties.

    2-benzylidene-3-oxobutanamide: Contains a similar oxopropenyl structure but differs in the substituents attached.

Uniqueness

(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-2-11-20-19(24)17(21-18(23)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)22(25)26/h2-10,12-13H,1,11H2,(H,20,24)(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGPICGSKBJHU-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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